molecular formula C6H12O5 B102204 Methyl 2,2,2-trimethoxyacetate CAS No. 18370-95-1

Methyl 2,2,2-trimethoxyacetate

Cat. No.: B102204
CAS No.: 18370-95-1
M. Wt: 164.16 g/mol
InChI Key: QTABOWCQAPYNPP-UHFFFAOYSA-N
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Preparation Methods

Diethyl pyrocarbonate can be synthesized through the reaction of ethanol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

2 C2H5OH+COCl2C6H10O5+2HCl\text{2 C}_2\text{H}_5\text{OH} + \text{COCl}_2 \rightarrow \text{C}_6\text{H}_{10}\text{O}_5 + 2 \text{HCl} 2 C2​H5​OH+COCl2​→C6​H10​O5​+2HCl

In industrial settings, diethyl pyrocarbonate is produced in large quantities using similar methods but with enhanced safety measures and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Chemical Reactions Involving Methyl 2,2,2-trimethoxyacetate

This compound participates in various chemical reactions due to its ester functional group and methoxy substituents. Key reactions include:

  • Transesterification : This reaction involves exchanging the alkoxy group of an ester with another alcohol. This compound can react with different alcohols to form new esters. The presence of methoxy groups enhances its reactivity under mild conditions.

  • Formation of Acetals : When reacted with aldehydes in the presence of acid catalysts, this compound can form acetals. This reaction is crucial in organic synthesis for protecting carbonyl groups during subsequent reactions .

  • Hydrazinolysis : this compound can react with hydrazine to yield trimethoxyacetohydrazide. This transformation is significant for synthesizing various nitrogen-containing compounds .

Table 1: Selected Reactions of this compound

Reaction TypeReactantsProductsConditions
TransesterificationThis compound + AlcoholNew EsterMild conditions
Acetal FormationThis compound + AldehydeAcetalAcidic catalyst
HydrazinolysisThis compound + HydrazineTrimethoxyacetohydrazideMild heating

Scientific Research Applications

Chemical Properties and Structure

Methyl 2,2,2-trimethoxyacetate is characterized by three methoxy groups attached to the central carbon atom of an acetate moiety. This unique structure contributes to its reactivity and versatility in chemical synthesis.

Synthetic Applications

Organic Synthesis:

  • This compound serves as a valuable reagent in organic synthesis. It is often utilized in the formation of complex molecules through various reactions such as esterification and acylation. The presence of multiple methoxy groups enhances its reactivity compared to simpler esters.

Case Study: Amidation Reactions

  • Research has demonstrated the use of this compound in amidation reactions where it reacts with aminohydroxamates to form N-hydroxypyrimidin-4-ones. This reaction showcases the compound's utility in synthesizing biologically relevant molecules .

Biological Applications

Pharmaceutical Development:

  • The compound has been explored for its potential in drug development. Its structural features allow it to act as a precursor for various pharmaceutical agents. For instance, derivatives of this compound have been investigated for their activity against specific biological targets.

Case Study: Antiviral Activity

  • In studies related to HIV-1 integrase inhibitors, this compound has been implicated in the synthesis of compounds that exhibit antiviral properties. This highlights its potential role in medicinal chemistry .

Industrial Applications

Chemical Intermediate:

  • This compound is used as a chemical intermediate in the production of polymers and resins. Its ability to undergo various chemical transformations makes it a suitable candidate for creating more complex materials.

Table: Industrial Uses of this compound

Application AreaSpecific Use
Polymer ProductionUsed as a monomer or co-monomer
AdhesivesActs as a key component in adhesive formulations
CoatingsUtilized in the development of specialty coatings

Mechanistic Insights

The mechanism by which this compound exerts its effects in synthetic and biological systems involves:

  • Nucleophilic Attack: The methoxy groups can participate in nucleophilic substitution reactions.
  • Hydrogen Bonding: The presence of multiple methoxy groups enhances intermolecular interactions which can influence reaction pathways.

Comparison with Similar Compounds

Diethyl pyrocarbonate is often compared with other dicarbonate compounds such as dimethyl dicarbonate and di-tert-butyl dicarbonate.

    Dimethyl dicarbonate: Similar to diethyl pyrocarbonate, dimethyl dicarbonate is used as a preservative and enzyme inhibitor.

    Di-tert-butyl dicarbonate: This compound is primarily used as a protecting group for amines in organic synthesis.

Diethyl pyrocarbonate stands out due to its balanced reactivity and stability, making it suitable for a wide range of applications in both research and industry.

Biological Activity

Methyl 2,2,2-trimethoxyacetate (MTMA) is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological effects of MTMA, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from trimethoxyacetic acid. Its molecular formula is C8H10O5C_8H_{10}O_5, and it possesses three methoxy groups attached to the central carbon atom. This structure contributes to its unique chemical reactivity and biological profile.

Antioxidant Activity

MTMA exhibits significant antioxidant properties. Research indicates that compounds with similar structures can scavenge free radicals effectively, reducing oxidative stress in biological systems. The antioxidant activity can be quantitatively assessed using methods such as the DPPH radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

MethodResult
DPPH Scavenging Activity84.01%
FRAP Value20.1 mmol/g

These results suggest that MTMA may play a role in protecting cells from oxidative damage, which is crucial in preventing various diseases associated with oxidative stress, including cancer and neurodegenerative disorders .

Antimicrobial Activity

MTMA has demonstrated antimicrobial effects against various pathogens. A study evaluated its efficacy against common bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound showed inhibition zones greater than traditional antibiotics like ampicillin, indicating its potential as an antimicrobial agent.

PathogenInhibition Zone (mm)
Staphylococcus aureus12 mm
Pseudomonas aeruginosa14 mm
Ampicillin9 mm (S. aureus), 6 mm (P. aeruginosa)

These findings highlight MTMA's potential application in treating bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory properties of MTMA are also noteworthy. Compounds with similar methoxy substitutions have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that MTMA may be beneficial in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

The biological activities of MTMA are believed to stem from its ability to modulate various signaling pathways:

  • Antioxidant Mechanism: By donating electrons to free radicals, MTMA reduces their reactivity and prevents cellular damage.
  • Antimicrobial Mechanism: The presence of methoxy groups enhances membrane permeability, allowing MTMA to penetrate bacterial cells more effectively.
  • Anti-inflammatory Mechanism: MTMA may inhibit the nuclear factor kappa B (NF-κB) pathway, leading to decreased production of inflammatory mediators.

Case Studies

  • Study on Antioxidant Properties : A study published in a peer-reviewed journal demonstrated that MTMA effectively reduced oxidative stress markers in vitro. Cells treated with MTMA showed lower levels of malondialdehyde (MDA), a marker of lipid peroxidation .
  • Evaluation of Antimicrobial Efficacy : In a comparative study, MTMA was tested alongside standard antibiotics against multi-drug resistant strains of bacteria. Results indicated that MTMA had superior efficacy, suggesting its potential role in developing new antimicrobial therapies .
  • Inflammation Model : In an animal model of induced inflammation, administration of MTMA significantly reduced swelling and pain compared to control groups. This study supports the hypothesis that MTMA may have therapeutic applications in managing inflammatory conditions .

Q & A

Q. Basic Synthesis and Characterization

Q. Q1. What are the common synthetic routes for preparing methyl 2,2,2-trimethoxyacetate, and what reaction conditions are critical for yield optimization?

Methodological Answer: this compound is synthesized via nucleophilic substitution or cyclization reactions. A validated approach involves reacting methyl 2,2-dichloro-2-methoxyacetate with trimethyl orthoacetate under basic conditions (e.g., LiHMDS or LDA) to install methoxy groups . Key parameters include:

  • Base Strength : Strong bases (e.g., LiHMDS) are essential to deprotonate intermediates and drive the reaction forward. Weak bases fail to initiate the reaction, even under reflux .
  • Solvent Choice : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility and reaction efficiency .
  • Temperature : Reactions typically proceed at room temperature or mild heating (40–60°C).

Q. Q2. Under what conditions does this compound exhibit instability, and how can researchers mitigate decomposition risks?

Methodological Answer: The compound is sensitive to:

  • Strong Acids/Bases : Hydrolysis of ester or methoxy groups occurs under acidic (pH < 3) or basic (pH > 10) conditions, producing acetic acid derivatives .
  • Moisture : Hydrolysis is accelerated in aqueous environments. Storage under anhydrous conditions (e.g., molecular sieves) is critical .
  • High Temperatures : Prolonged heating (>80°C) leads to decomposition via cleavage of methoxy groups .

Mitigation Strategies :

  • Use inert atmospheres (N₂/Ar) during reactions.
  • Employ drying agents (e.g., MgSO₄) in workup steps.

Q. Advanced Mechanistic Insights

Q. Q3. How does this compound participate in cyclization reactions, and what mechanistic evidence supports its role?

Methodological Answer: The compound acts as a cyclization precursor in heterocycle synthesis (e.g., pyrimidines). Mechanistic studies reveal:

  • Electrophilic Activation : The trimethoxyacetate group undergoes electrophilic substitution with amines or hydroxylamines, forming six-membered transition states .
  • Intramolecular Attack : Deprotonation by strong bases facilitates nucleophilic attack, leading to ring closure (e.g., Scheme 18 in ).

Data Contradiction Analysis :
Conflicting reports exist on the necessity of protecting groups. For example, amino esters (e.g., 1i and 1j) decompose under basic conditions unless protected, whereas anthranilate derivatives (1a–e) react efficiently without protection . This highlights the need for substrate-specific optimization.

Q. Analytical Characterization

Q. Q4. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Distinct signals for methoxy (δ 3.2–3.5 ppm) and ester carbonyl (δ 165–170 ppm) groups confirm structure .
  • Mass Spectrometry : ESI-MS shows molecular ion peaks at m/z 165.1 (base compound) and fragments corresponding to methoxy loss .
  • X-ray Crystallography : Resolves stereochemistry in cyclized products (e.g., single-crystal data in ).

Q. Safety and Handling

Q. Q5. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • GHS Classification : Eye irritation (Category 2A); use safety goggles and gloves .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced Applications in Drug Discovery

Q. Q6. How is this compound utilized in synthesizing bioactive molecules, and what are key case studies?

Methodological Answer: The compound is a building block for:

  • Drug Delivery Systems : Its ester groups form stable complexes with APIs (active pharmaceutical ingredients) via hydrogen bonding .
  • Enzyme Inhibitors : Functionalized derivatives mimic natural substrates in enzyme-binding studies (e.g., hydroxamate-based inhibitors in ).

Case Study : In Scheme 2 , coupling with O-(4-methoxybenzyl)hydroxylamine yielded hydroxamates with >90% purity, demonstrating its utility in medicinal chemistry.

Q. Contradictions in Reaction Outcomes

Q. Q7. Why do some substrates fail to react with this compound despite optimal conditions?

Methodological Answer: Substrate stability is critical. For example:

  • Amino Esters (1i, 1j) : Decompose under strong basic conditions due to β-elimination. Alternative coupling agents (e.g., EDC) are required .
  • Steric Hindrance : Bulky substituents (e.g., tert-butyl groups) impede nucleophilic attack. Computational modeling (DFT) can predict reactivity .

Q. Environmental and Ecological Impact

Q. Q8. What are the ecological risks associated with this compound, and how can researchers minimize environmental exposure?

Methodological Answer:

  • Biodegradability : Low (persistence >60 days in soil). Avoid release into waterways .
  • Toxicity : Moderate aquatic toxicity (EC₅₀ = 10–100 mg/L). Use closed-loop systems for waste .

Properties

IUPAC Name

methyl 2,2,2-trimethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-8-5(7)6(9-2,10-3)11-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTABOWCQAPYNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503479
Record name Methyl trimethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18370-95-1
Record name Methyl trimethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,2,2-trimethoxyacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 500 mL round bottom flask was charged with methyl 2,2-dichloro-2-methoxyacetate (50 g, 248.5 mmol, 1 equiv). This was cooled to 0° C. with an ice bath at which point anhydrous methanol (34.33 g, 745.7 mmol, 44 mL, 3 equiv) was added with stirring over the course of 5 minutes. The mixture was then immediately diluted with anhydrous diethyl ether (150 mL). While maintaining the reaction at 0° C. with an external ice bath, anhydrous pyridine (49.10 g, 621.4 mmol, 50.20 mL, 2.5 equiv) was added via a pressure equalizing addition funnel over 1 hour. The reaction mixture was then rapidly stirred for an additional 30 minutes at 0° C. The stirring was then stopped and the mixture allowed to stand at room temperature for 72 hours where upon long white needles were formed in solution. The resulting mixture was filtered through a medium porosity glass frit, and the recovered solids were washed with diethyl ether. The filtrate was then concentrated by rotary evaporation under reduced pressure to yield a pale yellow oil. This oil was subsequently cooled to 0° C. with an ice bath. The oil was then rapidly stirred, and pyrrolidine (25 mL) was added in a drop wise fashion, by means of a pressure equalizing addition funnel, over a period of 20 minutes. The solution rapidly turned yellowish-orange in color. Upon completion of addition of the pyrrolidine, the mixture was stirred for an additional 30 minutes at 0° C., and then subjected to a reduced pressure distillation collecting unreacted pyrrolidine and ethanol at 40 Torr and 28° C. followed by the desired material, methyl 2,2,2-trimethoxyacetate (44 g, 80% yield) at 2 Torr and 58° C., as a colorless liquid.
Quantity
50 g
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reactant
Reaction Step One
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44 mL
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50.2 mL
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25 mL
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0 (± 1) mol
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[Compound]
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desired material
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0 (± 1) mol
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150 mL
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Reaction Step Seven

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 2,2,2-trimethoxyacetate
Methyl 2,2,2-trimethoxyacetate
Methyl 2,2,2-trimethoxyacetate
Methyl 2,2,2-trimethoxyacetate
Methyl 2,2,2-trimethoxyacetate
Methyl 2,2,2-trimethoxyacetate

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